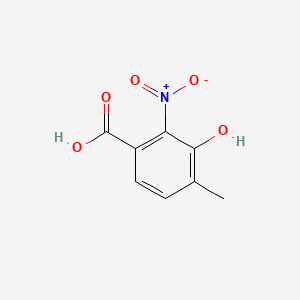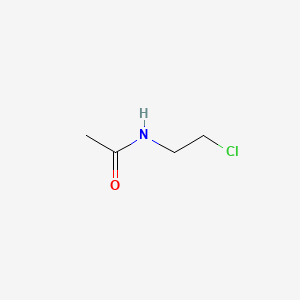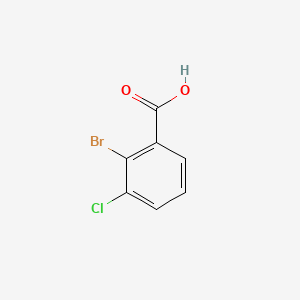![molecular formula C24H16Cl2O4S2 B1583942 4,4'-Bis[(4-clorofenil)sulfonil]-1,1'-bifenilo CAS No. 22287-56-5](/img/structure/B1583942.png)
4,4'-Bis[(4-clorofenil)sulfonil]-1,1'-bifenilo
Descripción general
Descripción
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is a sulfur-containing organic building block . It is useful for organic synthesis .
Molecular Structure Analysis
The molecular structure of 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is represented by the linear formula: (-C6H4SO2C6H4Cl)2 . The molecular weight is 503.42 .Physical And Chemical Properties Analysis
The melting point of 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is 278-280 °C (lit.) . The predicted boiling point is 685.0±55.0 °C , and the predicted density is 1.416±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Producción de Plásticos de Polisulfona
Los plásticos de polisulfona son conocidos por su resistencia y estabilidad a altas temperaturas. El compuesto en cuestión se utiliza como precursor en la producción de estos plásticos. Al reaccionar con bisfenol-A o bisfenol-S, forma polímeros como PES (polietersulfona) o Udel, que se caracterizan por su rigidez y resistencia a la temperatura .
Síntesis de 4,4’-Diaminodifenil Sulfona
Este compuesto sirve como material de partida para la síntesis de 4,4’-diaminodifenil sulfona, un compuesto utilizado en la producción de medicamentos como la dapsona, que se usa para tratar la lepra y la dermatitis herpetiforme .
Bloque de Construcción de Síntesis Orgánica
Como bloque de construcción orgánico, este compuesto proporciona un núcleo que contiene azufre que puede funcionalizarse para crear una amplia gama de moléculas orgánicas. Esta versatilidad lo hace valioso para la investigación en química orgánica, particularmente en la síntesis de nuevos compuestos con posibles aplicaciones en productos farmacéuticos y agroquímicos .
Producción de Termoplásticos
El compuesto se utiliza en la producción de termoplásticos, que son plásticos que se vuelven flexibles o moldeables por encima de una temperatura específica y se solidifican al enfriarse. Estos materiales se utilizan en una multitud de aplicaciones, incluidos piezas de automóviles, dispositivos médicos y productos de consumo .
Estudio de las Tendencias Temporales en Muestras Ambientales
Los investigadores han utilizado 4,4'-Bis[(4-clorofenil)sulfonil]-1,1'-bifenilo para estudiar las tendencias temporales de compuestos similares en muestras ambientales. Esta aplicación es crucial para comprender la persistencia y propagación de estos compuestos en el medio ambiente, lo que puede tener implicaciones para la salud ecológica y la seguridad humana .
Desarrollo de Materiales de Alto Rendimiento
Debido a su estabilidad térmica y sus propiedades estructurales, este compuesto se investiga para desarrollar materiales de alto rendimiento que puedan soportar condiciones extremas. Estos materiales son muy buscados en industrias como la aeroespacial, donde pueden utilizarse en componentes que deben soportar altas temperaturas y tensiones mecánicas .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O4S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUNPRDEUXITBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348341 | |
| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22287-56-5 | |
| Record name | 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22287-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of BCPSBP in polymer synthesis?
A1: BCPSBP serves as a crucial building block in synthesizing poly(arylene ether sulfone)s, a class of polymers known for their excellent thermal and chemical stability. The presence of two chlorophenyl sulfone groups at each end of the biphenyl unit allows for polymerization through nucleophilic aromatic substitution reactions with bisphenols, enabling the creation of high molecular weight polymers [, , ].
Q2: How does the incorporation of BCPSBP affect the properties of PEMs?
A2: BCPSBP contributes to enhanced thermal stability, mechanical strength, and chemical resistance in PEMs [, ]. The sulfonyl groups within BCPSBP can be further sulfonated, introducing sulfonic acid groups responsible for proton conductivity. By controlling the degree of sulfonation and incorporating BCPSBP into various copolymer architectures, researchers can fine-tune PEM properties like water uptake, ion exchange capacity, and proton conductivity [, ].
Q3: What are the advantages of using tetrasulfonated BCPSBP in PEMs?
A3: Tetrasulfonated BCPSBP, achievable through specific synthetic routes, leads to a higher density of sulfonic acid groups within the polymer structure [, ]. This enhanced sulfonation promotes more efficient phase separation of ionic groups, resulting in larger characteristic separation lengths within the membrane [, ]. Consequently, tetrasulfonated BCPSBP-based PEMs exhibit improved water uptake and proton transport, particularly under low humidity conditions [].
Q4: Can the morphology of BCPSBP-based PEMs be controlled?
A4: Yes, researchers have successfully manipulated the morphology of BCPSBP-based PEMs to enhance proton conductivity. For instance, incorporating tetrasulfonated BCPSBP segments and flexible bisphenol P residues promotes ionic clustering, leading to improved phase separation and proton transport []. Additionally, synthesizing block copolymers with distinct hydrophilic and hydrophobic segments, utilizing monomers like decafluorobiphenyl and 4,4'-hexafluoroisopropylidenediphenol alongside sulfonated BCPSBP, can create well-defined morphologies with enhanced proton conductivity [].
Q5: What analytical techniques are crucial for characterizing BCPSBP-based PEMs?
A5: Numerous analytical methods are employed to characterize BCPSBP-based PEMs. Nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy confirm the chemical structure and successful incorporation of BCPSBP [, , ]. Gel permeation chromatography (GPC) determines the molecular weight and polydispersity of the synthesized polymers [, , ]. Thermal properties, including glass transition temperature and degradation behavior, are analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [, , ]. Morphological studies, often employing atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS), provide insights into the arrangement of hydrophilic and hydrophobic domains within the membrane, crucial for understanding proton transport properties [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)











